2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom coordinated to a dioxaborolane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and proceeds under mild conditions at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as recrystallization and chromatography, to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) under controlled conditions.
Major Products
Oxidation: Formation of 3-butoxy-5-methylphenylboronic acid.
Reduction: Formation of borohydride derivatives.
Substitution: Formation of various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and synthesis, particularly in the development of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s boron center can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Butoxy-5-methylphenylboronic acid: Similar structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a different phenyl substitution pattern, affecting its reactivity and applications.
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a methoxy group instead of a butoxy group, influencing its solubility and reactivity.
Uniqueness
2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the presence of both the butoxy and methyl groups on the phenyl ring, which enhance its chemical reactivity and potential applications. The combination of the dioxaborolane ring and the substituted phenyl group provides a unique balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHABOWXIZNELA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675291 |
Source
|
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-82-2 |
Source
|
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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